5-Tert-butylsulfanyl-2-chloro-1,3-difluorobenzene
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Overview
Description
Chemical Reactions Analysis
5-Tert-butylsulfanyl-2-chloro-1,3-difluorobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
5-Tert-butylsulfanyl-2-chloro-1,3-difluorobenzene has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes or as a potential therapeutic agent. In medicine, it could be explored for its pharmacological properties and potential use in drug development. In industry, it may be used in the production of materials or as a component in various chemical processes.
Comparison with Similar Compounds
5-Tert-butylsulfanyl-2-chloro-1,3-difluorobenzene can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For example, compounds like CID 2632, CID 6540461, CID 5362065, and CID 5479530 are cephalosporins, which are a class of β-lactam antibiotics
Properties
IUPAC Name |
5-tert-butylsulfanyl-2-chloro-1,3-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2S/c1-10(2,3)14-6-4-7(12)9(11)8(13)5-6/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHNUBFDXHRXHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=C(C(=C1)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=CC(=C(C(=C1)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.